(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Catalog No.
S12215172
CAS No.
299208-59-6
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic aci...

CAS Number

299208-59-6

Product Name

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

IUPAC Name

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5-/m0/s1

InChI Key

PJNXWDZCBVFCMD-UCORVYFPSA-N

Canonical SMILES

C1CC(=O)NC(C1O)C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]([C@H]1O)C(=O)O

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a cyclic compound characterized by a piperidine ring with a hydroxyl group and a carboxylic acid functional group. This compound features a unique stereochemistry, denoted by its (2S,3S) configuration, which plays a crucial role in its biological activity and interaction with biological targets. The presence of both the hydroxyl and carboxylic acid groups contributes to its potential as a bioactive molecule, influencing its solubility and reactivity.

Involving (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid primarily include:

  • Hydrolysis: The carboxylic acid can undergo hydrolysis in aqueous environments, potentially affecting its stability and bioavailability.
  • Esterification: The hydroxyl group can react with alcohols to form esters, which may alter the compound's pharmacokinetic properties.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives.

These reactions are mediated by various enzymes in biological systems, highlighting the importance of enzymatic pathways in the metabolism of this compound

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid exhibits several biological activities:

  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anticoagulant Activity: Studies indicate that it may influence the coagulation cascade, potentially serving as a therapeutic agent for blood-related disorders .
  • Antimicrobial Effects: Preliminary research suggests that this compound may exhibit antimicrobial properties against certain pathogens .

The biological effects are closely tied to its structural features, particularly the functional groups that facilitate interactions with biological macromolecules.

The synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions that form the desired compound from simpler precursors.
  • Chemical Synthesis: Multi-step synthetic routes involving the formation of the piperidine ring followed by functionalization to introduce hydroxyl and carboxylic acid groups.
  • Natural Extraction: Isolation from natural sources where it may occur as a metabolite or secondary metabolite.

These methods can vary significantly in terms of yield and purity of the final product .

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress and coagulation disorders.
  • Agriculture: Potential use as a natural pesticide or growth regulator due to its biological activity against pests .
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at enhancing health.

Interaction studies have shown that (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can bind to various biological targets:

  • Proteins: Binding studies indicate that it may interact with specific enzymes involved in metabolic pathways.
  • Receptors: Preliminary data suggest potential interactions with receptors related to blood coagulation and inflammation.

These interactions are critical for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-HydroxyprolineContains a hydroxyl group on prolineInvolved in collagen synthesis
L-Pipecolic AcidA piperidine derivativeNeuroprotective effects
5-HydroxylysineHydroxylated lysine derivativeRole in collagen stability
(R)-BaclofenGABA-B receptor agonistMuscle relaxant

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid stands out due to its specific stereochemistry and dual functional groups that confer distinct biological activities not fully shared by these similar compounds. Its unique interactions and metabolic pathways make it an interesting subject for further research in medicinal chemistry .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

159.05315777 g/mol

Monoisotopic Mass

159.05315777 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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